molecular formula C14H10F3N3OS2 B2701623 6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime CAS No. 339023-19-7

6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime

Cat. No.: B2701623
CAS No.: 339023-19-7
M. Wt: 357.37
InChI Key: FZYNNQVJNYBWIK-QGMBQPNBSA-N
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Description

Historical Development of Imidazothiazole Research

Imidazo[2,1-b]thiazole derivatives first gained prominence in the 1960s with the discovery of levamisole, an anthelmintic and immunomodulatory agent that remains clinically relevant. Early synthetic efforts focused on optimizing antiparasitic activity, but subsequent studies revealed broader pharmacological potential, including anticancer, antifungal, and antiviral properties. The 1980s–2000s saw systematic exploration of structure-activity relationships (SAR), particularly through substitutions at positions 5 and 6 of the bicyclic core. Modern advancements in catalytic trifluoromethylation and oxime functionalization, as exemplified in recent patents, have enabled precise tailoring of pharmacokinetic and target-binding profiles.

Position of 6-{[3-(Trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b]thiazole-5-carbaldehyde O-Methyloxime in Heterocyclic Chemistry

This compound occupies a unique niche within imidazothiazole chemistry due to three critical structural features:

  • Sulfanyl Bridge : The 3-(trifluoromethyl)phenylsulfanyl group at position 6 enhances π-stacking capabilities while introducing steric bulk for selective target engagement.
  • Aldehyde-Oxime Tautomerism : The 5-carbaldehyde O-methyloxime moiety enables reversible Schiff base formation, a property exploited in prodrug design and metal coordination.
  • Trifluoromethyl Effects : The -CF₃ group induces electron-withdrawing effects and lipophilicity, optimizing membrane permeability and metabolic stability.

Comparative analysis with related derivatives (Table 1) illustrates its structural distinctiveness:

Position Substituent Key Property Reference
5 Carbaldehyde O-methyloxime Tautomerism, metal chelation
6 3-(Trifluoromethyl)phenylsulfanyl Enhanced hydrophobicity

Significance of Trifluoromethyl Substitution in Medicinal Chemistry

The trifluoromethyl (-CF₃) group confers three principal advantages:

  • Metabolic Stability : The C-F bond’s high strength (∼116 kcal/mol) resists oxidative degradation, extending half-life.
  • Lipophilicity Modulation : -CF₃ increases logP by ∼1.0 unit compared to -CH₃, improving blood-brain barrier penetration.
  • Electrostatic Interactions : The strong dipole moment (∼2.3 D) enhances binding to aromatic residues (Phe, Tyr) in enzyme active sites.

Quantum mechanical studies reveal that -CF₃ substitution near Phe residues can improve binding energy by up to 4.36 kcal/mol compared to -CH₃. This effect is critical in the parent compound’s putative interactions with kinases and apoptosis regulators.

Importance of Oxime Functionality in Bioactive Compounds

The O-methyloxime group serves dual roles:

  • Pharmacophore Modification : Oximes undergo hydrolysis to aldehydes, enabling controlled release of active species.
  • Steric and Electronic Effects : The N-O bond introduces conformational rigidity, while the methyl group mitigates polarity.

In imidazothiazole derivatives, oxime-containing analogs demonstrate superior antibacterial and antifungal activities compared to non-oxime counterparts (Table 2):

Compound Class MIC (μg/mL) vs S. aureus MIC (μg/mL) vs C. albicans
5-Carbaldehyde 32 64
5-Carbaldehyde O-methyloxime 8 16

This enhancement correlates with improved target affinity, likely due to hydrogen bonding via the oxime’s nitrogen lone pairs.

Properties

IUPAC Name

(E)-N-methoxy-1-[6-[3-(trifluoromethyl)phenyl]sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3OS2/c1-21-18-8-11-12(19-13-20(11)5-6-22-13)23-10-4-2-3-9(7-10)14(15,16)17/h2-8H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYNNQVJNYBWIK-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=C(N=C2N1C=CS2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=C(N=C2N1C=CS2)SC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime , with CAS number 339023-19-7, belongs to a class of imidazo-thiazole derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

  • Molecular Formula: C₁₄H₁₀F₃N₃OS₂
  • Molecular Weight: 357.37 g/mol
  • Melting Point: 86–89 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Its potential mechanisms of action include:

  • Antimicrobial Activity: The compound has demonstrated significant in vitro activity against a range of bacterial and fungal pathogens.
  • Anticancer Properties: Research indicates that it may inhibit the proliferation of cancer cells through various pathways.
  • Anti-inflammatory Effects: The compound shows promise in modulating inflammatory responses.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazole derivatives, including the target compound. The results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μg/mL against tested strains such as Staphylococcus aureus and Escherichia coli .

PathogenMIC (μg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

Anticancer Activity

In a series of cell viability assays conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound showed IC50 values around 15 μM, indicating moderate cytotoxicity. This suggests that it may induce apoptosis in cancer cells through mitochondrial pathways .

Cell LineIC50 (μM)
MDA-MB-231 (Breast)15
NUGC-3 (Gastric)20
SK-Hep-1 (Liver)18

Anti-inflammatory Effects

The compound's anti-inflammatory effects were assessed using an LPS-induced inflammation model in macrophages. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 μM .

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A research team tested the compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics .
  • Case Study on Cancer Cell Lines:
    In vitro studies showed that treatment with the compound led to reduced cell viability in breast cancer cells by inducing apoptosis via the caspase pathway .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Potential

Imidazo-thiazoles have been investigated for their anticancer effects. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake. In vitro studies have indicated that such compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes that are crucial for various biological processes. For example, it may act as a potent inhibitor of protein kinases or other enzymes involved in signal transduction pathways related to cancer and inflammation.

Applications in Drug Development

Given its promising biological activities, this compound is being explored in several therapeutic areas:

  • Antimicrobial Agents : Its efficacy against resistant strains of bacteria makes it a candidate for developing new antibiotics.
  • Cancer Therapeutics : Ongoing research aims to elucidate its mechanism of action against various cancer cell lines.
  • Inflammatory Diseases : The compound's potential to modulate inflammatory responses could lead to new treatments for conditions like arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential as a lead compound for further development .

Case Study 2: Cancer Cell Line Studies

In vitro assays on breast cancer cell lines demonstrated that the compound induced significant apoptosis at micromolar concentrations. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. Further mechanistic studies suggested involvement of the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Physicochemical Properties

The biological and chemical profiles of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituents on the phenyl ring and oxime group. Below is a comparative analysis of Compound A with key analogs:

Compound Name Substituent on Phenyl Ring Oxime Group Molecular Weight (g/mol) Key Properties/Bioactivity References
Compound A 3-(Trifluoromethyl)phenyl O-Methyloxime 328.00 High lipophilicity, CAR activation (hypothesized)
CITCO 4-Chlorophenyl O-(3,4-Dichlorobenzyl)oxime 454.18 Potent CAR activator
6-[(4-Methoxyphenyl)sulfanyl]... 4-Methoxyphenyl Oxime (unmodified) ~320.34 (estimated) Lower lipophilicity, unconfirmed activity
6-(4-Fluorophenyl)imidazo... 4-Fluorophenyl None (carbaldehyde) 260.28 Reduced stability, inactive as CAR ligand

Key Observations:

  • Trifluoromethyl vs. Chloro/Methoxy Groups: The 3-(trifluoromethyl) group in Compound A increases lipophilicity (logP ≈ 3.2) compared to CITCO’s 4-chlorophenyl (logP ≈ 2.8) and the 4-methoxyphenyl analog (logP ≈ 1.9), enhancing membrane permeability .
  • Oxime Modifications: CITCO’s bulky O-(3,4-dichlorobenzyl)oxime is critical for binding to the Constitutive Androstane Receptor (CAR), while Compound A ’s O-methyloxime may improve metabolic stability over unmodified oximes (e.g., CAS 320417-44-5) .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the imidazo[2,1-b]thiazole core and substituents. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .
  • IR Spectroscopy : Stretching frequencies for C=O (oxime, ~1680 cm⁻¹) and C-S (thioether, ~650 cm⁻¹) verify functional groups .
  • X-Ray Crystallography : Resolves stereoelectronic effects, such as the planarity of the imidazothiazole ring and the spatial orientation of the O-methyloxime group .

Advanced Consideration : Time-resolved X-ray diffraction can monitor dynamic conformational changes during crystallization .

How can computational modeling predict the compound’s biological interactions?

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to target proteins (e.g., kinases or enzymes with hydrophobic active sites). The trifluoromethylphenyl group may enhance binding via π-π stacking and hydrophobic interactions .
  • QSAR Studies : Correlate electronic descriptors (e.g., Hammett σ values) of the sulfanyl and oxime groups with observed bioactivity .

Methodological Note : Validate predictions with experimental assays (e.g., enzyme inhibition) to refine computational models .

What reaction mechanisms govern the formation of the O-methyloxime moiety?

Advanced Research Question

  • Oxime Formation : The aldehyde group reacts with methoxyamine hydrochloride in ethanol/water under reflux. The reaction proceeds via nucleophilic addition of the amine to the carbonyl, followed by dehydration .
  • Steric Effects : Bulky substituents on the imidazothiazole may slow oxime formation, requiring elevated temperatures or acid catalysis .

Contradiction Analysis : Conflicting reports on optimal pH (acidic vs. neutral) suggest substrate-dependent conditions. Pilot pH-controlled experiments are recommended .

How can discrepancies in spectroscopic data during structural elucidation be resolved?

Basic Research Question

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 5-substituted imidazothiazoles) to assign ambiguous peaks .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when elemental analysis and NMR conflict, especially for heavy atoms like sulfur .

Advanced Tool : Dynamic NMR spectroscopy can resolve rotational isomers of the O-methyloxime group, which may cause splitting in ¹H NMR .

What derivatization strategies enhance the compound’s reactivity or bioactivity?

Advanced Research Question

  • Sulfanyl Group Modifications :
    • Oxidation : Hydrogen peroxide converts the sulfanyl group to sulfoxide or sulfone, altering electronic properties and potential hydrogen-bonding capacity .
    • Alkylation : React with alkyl halides to form thioethers with tailored lipophilicity .
  • Oxime Functionalization : Replace the O-methyl group with acyl or carbamate groups to modulate stability and bioavailability .

Experimental Design : Screen derivatives via parallel synthesis and assess stability under physiological conditions (e.g., pH 7.4 buffer) .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric Hindrance : The trifluoromethylphenyl group may impede Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the thiazole ring. Use bulky ligands (e.g., XPhos) to mitigate this .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) activate the imidazothiazole core toward nucleophilic aromatic substitution at the 5-position .

Data-Driven Approach : Compare reaction rates of derivatives with varying substituents (e.g., methyl vs. nitro groups) to quantify electronic contributions .

What strategies mitigate degradation during long-term storage?

Basic Research Question

  • Stability Studies : Monitor decomposition via HPLC under accelerated conditions (e.g., 40°C/75% RH). The oxime group is prone to hydrolysis in humid environments .
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in anhydrous DMSO at -20°C .

Advanced Analysis : Use LC-MS to identify degradation products and refine storage protocols .

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